molecular formula C24H24N2O5 B11619945 ethyl 1-(4-acetylphenyl)-4-[(4-acetylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

ethyl 1-(4-acetylphenyl)-4-[(4-acetylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B11619945
M. Wt: 420.5 g/mol
InChI Key: XTZJSVNIHGJMHG-UHFFFAOYSA-N
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Description

Ethyl 1-(4-acetylphenyl)-4-[(4-acetylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its complex structure, which includes multiple functional groups such as acetyl, amino, and ester groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-acetylphenyl)-4-[(4-acetylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of Acetyl Groups: Acetylation of the phenyl rings can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Esterification: The carboxyl group can be esterified using ethanol and a strong acid catalyst like hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-acetylphenyl)-4-[(4-acetylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or amino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Sulfuric acid, hydrochloric acid

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols, amines

    Substitution Products: Various derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 1-(4-acetylphenyl)-4-[(4-acetylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(4-acetylphenyl)-4-[(4-acetylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s acetyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways and targets would depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-methylphenyl)-4-[(4-methylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
  • Ethyl 1-(4-chlorophenyl)-4-[(4-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 1-(4-acetylphenyl)-4-[(4-acetylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to the presence of acetyl groups on both phenyl rings, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 4-(4-acetylanilino)-1-(4-acetylphenyl)-2-methyl-5-oxopyrrole-2-carboxylate

InChI

InChI=1S/C24H24N2O5/c1-5-31-23(30)24(4)14-21(25-19-10-6-17(7-11-19)15(2)27)22(29)26(24)20-12-8-18(9-13-20)16(3)28/h6-14,25H,5H2,1-4H3

InChI Key

XTZJSVNIHGJMHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C=C(C(=O)N1C2=CC=C(C=C2)C(=O)C)NC3=CC=C(C=C3)C(=O)C)C

Origin of Product

United States

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